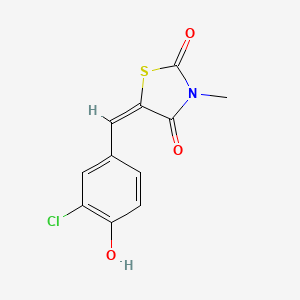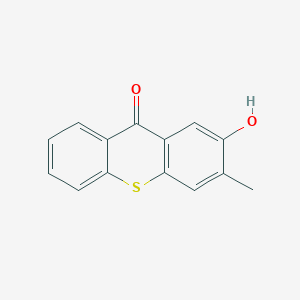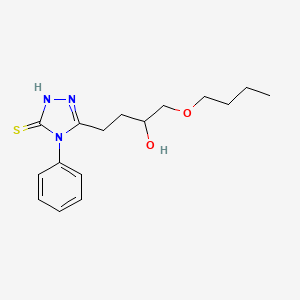![molecular formula C22H21NO2S B5151511 N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide, also known as BPTP, is a chemical compound that belongs to the class of thiazolidinedione derivatives. BPTP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by this compound leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. This compound has also been reported to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound inhibits the activity of HDACs and activates AMPK, leading to the upregulation of pro-apoptotic genes, downregulation of anti-apoptotic genes, and improved insulin sensitivity and glucose tolerance. This compound has also been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, leading to reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has several advantages for lab experiments. This compound is easily synthesized using a simple and reproducible method. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. This compound has also been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. However, this compound also has some limitations for lab experiments. This compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. This compound may also have off-target effects, which could limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various diseases, including cancer, diabetes, and inflammation. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. In addition, studies are needed to identify the optimal dosage and administration of this compound for therapeutic use. This compound analogs may also be developed to improve its therapeutic properties and reduce its limitations. Overall, this compound has significant potential as a therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound is easily synthesized using a simple and reproducible method and has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound, its effects on various diseases, and its safety and efficacy in humans. This compound has significant potential as a therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide involves the reaction of 4-(benzyloxy)benzaldehyde with thiophenol in the presence of a base, followed by the addition of 3-bromopropionyl chloride. The resulting product is then treated with sodium methoxide to yield this compound. This synthesis method has been reported in the literature and can be easily replicated in the laboratory.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been reported to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(4-phenylmethoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c24-22(15-16-26-21-9-5-2-6-10-21)23-19-11-13-20(14-12-19)25-17-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMLOUVXACZRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5151445.png)
![3-phenoxy-N-{1-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5151450.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)

![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
